5-Benzoxazolesulfonic acid, 2-methyl-

Description

Overview of Benzoxazole (B165842) and Sulfonic Acid Scaffolds in Contemporary Organic Chemistry

The benzoxazole moiety, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of numerous organic molecules. nih.gov Its planar structure, arising from the fusion of a benzene (B151609) ring with a 1,3-oxazole ring, imparts a stable yet reactive framework that is amenable to functionalization. nih.govwikipedia.org This versatility has rendered benzoxazole derivatives as privileged scaffolds in medicinal chemistry and materials science. nih.gov They are integral components in the design of pharmaceuticals, exhibiting a wide array of biological activities. wikipedia.org Furthermore, their unique photophysical properties have led to their application as optical brighteners and fluorescent probes.

Concurrently, the sulfonic acid group (-SO₃H) is a highly significant functional group in organic chemistry. As a strong acid, it confers increased water solubility to organic compounds, a crucial attribute for various applications, including the development of dyes and catalysts. researchgate.net The introduction of a sulfonic acid group into a molecular structure can profoundly influence its chemical and physical properties. In the realm of catalysis, solid-supported sulfonic acids are recognized as environmentally benign and efficient catalysts for a variety of organic transformations. researchgate.net

The combination of these two scaffolds in molecules like 5-Benzoxazolesulfonic acid, 2-methyl- results in compounds with a unique confluence of properties, driving their exploration in diverse scientific domains.

Structural Characteristics and Chemical Significance of 5-Benzoxazolesulfonic Acid, 2-Methyl-

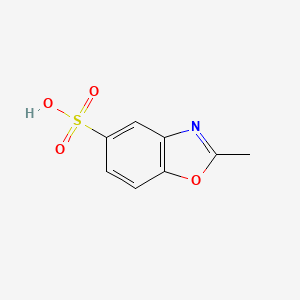

5-Benzoxazolesulfonic acid, 2-methyl- is a distinct chemical entity characterized by the presence of a methyl group at the 2-position and a sulfonic acid group at the 5-position of the benzoxazole core. Its systematic IUPAC name is 2-methyl-1,3-benzoxazole-5-sulfonic acid. nih.gov The molecular formula of this compound is C₈H₇NO₄S, with a molecular weight of approximately 213.21 g/mol . nih.gov

Below is a table summarizing the key properties of 5-Benzoxazolesulfonic acid, 2-methyl-.

| Property | Value |

| IUPAC Name | 2-methyl-1,3-benzoxazole-5-sulfonic acid |

| Molecular Formula | C₈H₇NO₄S |

| Molecular Weight | 213.21 g/mol |

| CAS Number | 6764-43-8 |

This data is compiled from public chemical databases. nih.govchemspider.com

The synthesis of such sulfonated benzoxazoles can be achieved through various methods, including the regioselective sulfonation of the corresponding 2-methylbenzoxazole (B1214174). The optimization of reaction conditions is crucial to ensure high yields and purity of the desired product.

Historical Development and Research Trajectory of Sulfonated Benzoxazole Derivatives

The scientific inquiry into benzoxazole derivatives has a long-standing history, with initial interest sparked by their structural similarity to naturally occurring biomolecules. This has led to extensive research into their biological activities. The introduction of the sulfonic acid group to the benzoxazole scaffold represented a logical progression in the chemical exploration of this class of compounds, aiming to modify their physicochemical properties and explore new applications.

Research into sulfonated benzoxazoles has evolved to encompass a wide range of fields. In medicinal chemistry, these derivatives have been investigated for their potential therapeutic applications. google.com In the field of materials science, the unique properties of these compounds have been harnessed for the development of functional materials. For instance, their use as optical brighteners in detergents is a commercially significant application. wikipedia.org

More recently, the focus has shifted towards the development of greener and more efficient synthetic methodologies for these compounds, often employing novel catalytic systems. nih.govresearchgate.net The exploration of benzoxazole and its derivatives, including sulfonated variants, continues to be an active area of research, with ongoing efforts to discover new applications in agrochemicals and other industrial sectors. mdpi.com

Properties

IUPAC Name |

2-methyl-1,3-benzoxazole-5-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S/c1-5-9-7-4-6(14(10,11)12)2-3-8(7)13-5/h2-4H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGKTKGTVRUVMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064470 | |

| Record name | 5-Benzoxazolesulfonic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6764-43-8 | |

| Record name | 2-Methyl-5-benzoxazolesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6764-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzoxazolesulfonic acid, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006764438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzoxazolesulfonic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Benzoxazolesulfonic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbenzoxazole-5-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-5-benzoxazolesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7CFA33ARC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Benzoxazolesulfonic Acid, 2 Methyl and Its Advanced Derivatives

Direct Synthesis of the Benzoxazole (B165842) Core

The formation of the 2-methylbenzoxazole (B1214174) structure is a fundamental step that can be achieved through several reliable synthetic pathways.

A primary and widely employed method for synthesizing the benzoxazole core is the cyclocondensation of an o-aminophenol with a carboxylic acid or its derivatives. For the synthesis of the 2-methyl derivative, acetic acid or a reactive equivalent is used. This reaction typically involves the formation of an intermediate amide followed by an acid- or heat-induced cyclization with the elimination of water.

Various catalysts can facilitate this transformation, enhancing reaction rates and yields. Polyphosphoric acid (PPA) is a common choice, serving as both a catalyst and a dehydrating agent at elevated temperatures. nih.govnih.gov Other acid catalysts, such as p-toluenesulfonic acid (p-TSA), have also been utilized effectively. organic-chemistry.org The reaction conditions can be tailored based on the specific substrates and desired outcomes.

| Reactant 1 | Reactant 2 | Catalyst/Medium | Conditions | Product |

| o-Aminophenol | Acetic Acid | Polyphosphoric Acid (PPA) | High Temperature | 2-Methylbenzoxazole |

| o-Aminophenol | Acetic Anhydride (B1165640) | Acid Catalyst | Heating | 2-Methylbenzoxazole |

| o-Aminophenol | Acetyl Chloride | Base, then Acid | Stepwise | 2-Methylbenzoxazole |

| o-Aminophenol | α-Oxodithioesters | p-Toluenesulfonic acid (p-TSA) | N/A | 2-Acylbenzoxazoles |

Modern organic synthesis has seen the development of numerous transition metal-catalyzed methods for constructing heterocyclic systems like benzoxazoles. nitrkl.ac.in These methods often offer milder reaction conditions, higher efficiency, and broader substrate scope compared to classical approaches. researchgate.net Catalysts based on copper, palladium, and iron have been successfully applied in the synthesis of benzoxazole derivatives. researchgate.netrsc.org

For instance, copper-catalyzed intramolecular O-cyclization of N-arylbenzamides can yield 2-arylbenzoxazoles. researchgate.net While this specific example leads to an aryl-substituted product, similar catalytic systems can be adapted for 2-alkyl derivatives. Palladium-catalyzed aerobic oxidation of o-aminophenols in the presence of isocyanides is another route to access 2-aminobenzoxazoles, which can potentially be converted to other derivatives. organic-chemistry.org Iron-catalyzed redox condensation of o-nitrophenols with acetophenones provides 2-benzoylbenzoxazoles, showcasing the versatility of transition metals in facilitating benzoxazole formation. rsc.org

| Metal Catalyst | Reactants | Key Features |

| Copper (Cu) | o-Bromoaryl derivatives | Ligand-free conditions, heterogeneous catalyst. organic-chemistry.org |

| Palladium (Pd) | o-Aminophenols and isocyanides | Aerobic oxidation, mild conditions. organic-chemistry.org |

| Iron (Fe) | o-Nitrophenols and acetophenones | In situ generated Fe/S catalyst, redox condensation. rsc.org |

Thermal cyclodehydration represents a direct and often solvent-free method for synthesizing 2-methylbenzoxazole. This approach typically involves heating a precursor molecule, such as 2-acetamidophenol (B195528), to induce intramolecular cyclization and elimination of a water molecule. google.com

A patented process describes the preparation of 2-methylbenzoxazole by drying and melting 2-acetamidophenol, followed by cyclization. google.com The water of reaction is removed by distillation, often under reduced pressure, to drive the reaction to completion and minimize residue formation. google.comgoogle.com This method is advantageous for its simplicity and can be implemented on an industrial scale. The conversion of 2-acetamidophenol to 2-methylbenzoxazole can reach approximately 72% using this thermal approach in a stirred container at 160–170°C. google.com

Introduction and Functionalization of the Sulfonic Acid Moiety

Once the 2-methylbenzoxazole core is synthesized, the next critical step is the introduction of the sulfonic acid group onto the 5-position of the benzoxazole ring system.

The most direct method for introducing a sulfonic acid group onto an aromatic ring is through electrophilic aromatic sulfonation. This involves treating the 2-methylbenzoxazole with a strong sulfonating agent. Common reagents for this purpose include fuming sulfuric acid (oleum) or chlorosulfonic acid. prepchem.comresearchgate.net

The reaction of p-nitrotoluene with oleum (B3057394) (sulfuric acid containing excess sulfur trioxide) at elevated temperatures (100-115°C) leads to the formation of 2-methyl-5-nitrobenzene-1-sulfonic acid. prepchem.com This demonstrates the feasibility of sulfonating a toluene (B28343) derivative ortho to the methyl group and meta to the nitro group. Given the electronic properties of the benzoxazole system, sulfonation is expected to occur on the benzene (B151609) ring. The precise position of sulfonation (C5 vs. C6 or C7) would be directed by the activating/deactivating nature of the fused oxazole (B20620) ring. If direct sulfonation is not regioselective, separation of isomers would be necessary.

Alternatively, using chlorosulfonic acid first yields the sulfonyl chloride derivative (2-methyl-1,3-benzoxazole-5-sulfonyl chloride), which can then be hydrolyzed to the desired sulfonic acid. ambeed.comgoogle.com

An alternative to direct sulfonation involves building the benzoxazole ring from precursors that already contain the sulfonic acid or a precursor group. For example, one could start with 4-amino-3-hydroxybenzenesulfonic acid and react it with acetic anhydride. The cyclization would then directly yield the target molecule, 5-Benzoxazolesulfonic acid, 2-methyl-. This approach offers the advantage of unambiguous regiochemistry for the sulfonic acid group, avoiding the formation of isomers that might occur with direct sulfonation of 2-methylbenzoxazole.

This strategy hinges on the availability of the appropriately substituted o-aminophenol precursor and the compatibility of the sulfonic acid group with the cyclization conditions.

Precision Synthesis of 5-Benzoxazolesulfonic Acid, 2-Methyl-

The synthesis of 5-Benzoxazolesulfonic acid, 2-methyl- is typically achieved through a two-step process: the formation of the 2-methylbenzoxazole core followed by electrophilic sulfonation.

The initial and crucial step is the synthesis of 2-methylbenzoxazole. A common and efficient method involves the condensation of 2-aminophenol (B121084) with acetic anhydride. This reaction, often performed by heating the reactants, leads to the formation of the benzoxazole ring through cyclization and dehydration, yielding 2-methylbenzoxazole with good efficiency. acs.org Another established route is the cyclization of N-(2-hydroxyphenyl)acetamide, which can be prepared from 2-aminophenol and acetic acid or its derivatives. This intramolecular condensation is typically acid-catalyzed.

Once 2-methylbenzoxazole is obtained, the subsequent step is the introduction of the sulfonic acid group at the 5-position of the benzoxazole ring. This is achieved through electrophilic aromatic sulfonation. The regioselectivity of this reaction is critical, and the directing effects of the fused benzene ring and the oxazole moiety guide the incoming sulfonic acid group predominantly to the 5- and 7-positions. Careful control of reaction conditions is necessary to favor the formation of the desired 5-sulfonated isomer. Common sulfonating agents include chlorosulfonic acid and oleum (fuming sulfuric acid). The reaction with chlorosulfonic acid is often carried out in an inert solvent.

A plausible reaction scheme is outlined below:

Step 1: Synthesis of 2-Methylbenzoxazole

In this step, 2-aminophenol reacts with acetic anhydride via a condensation reaction to form 2-methylbenzoxazole.

Step 2: Sulfonation of 2-Methylbenzoxazole

2-Methylbenzoxazole undergoes electrophilic aromatic substitution with a sulfonating agent (e.g., chlorosulfonic acid) to yield 5-Benzoxazolesulfonic acid, 2-methyl-.

Catalytic Systems in Benzoxazole and Sulfonic Acid Synthesis

The synthesis of benzoxazoles and the introduction of sulfonic acid groups are often facilitated by a variety of catalytic systems, enhancing reaction rates, yields, and selectivity.

Application of Brønsted Acid Catalysis in Benzoxazole Formation

Brønsted acids play a pivotal role in the cyclization step of benzoxazole synthesis. Protic acids, such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl), are commonly employed to catalyze the condensation of 2-aminophenols with carboxylic acids or their derivatives. The acid protonates the carbonyl oxygen of the carboxylic acid or its derivative, increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of the 2-aminophenol. This is followed by an intramolecular cyclization and dehydration to form the benzoxazole ring. acs.org The proposed mechanism involves the formation of a Schiff base intermediate which then undergoes cyclization. acs.org

Recent advancements have seen the use of Brønsted acidic ionic liquids as efficient and reusable catalysts for benzoxazole synthesis, offering a greener alternative to traditional mineral acids. acs.orgnih.gov

Lewis Acid-Mediated Synthetic Routes for Benzoxazole Derivatives

Lewis acids are also effective catalysts for benzoxazole synthesis. Metal triflates, such as samarium triflate (Sm(OTf)₃), and other Lewis acids like zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃), can activate the carbonyl group of aldehydes or carboxylic acids, promoting the condensation with 2-aminophenols. organic-chemistry.orgijpbs.com For instance, a simple and efficient method for the synthesis of benzoxazoles from o-aminophenols and aldehydes utilizes samarium triflate as a reusable acid catalyst under mild, aqueous conditions. organic-chemistry.org The use of Lewis acids can offer advantages in terms of milder reaction conditions and improved yields for certain substrates.

Heterogeneous and Homogeneous Catalysis for Ring Closure and Sulfonation

Both heterogeneous and homogeneous catalysts have been extensively explored for benzoxazole synthesis.

Heterogeneous Catalysis: Solid acid catalysts, such as zeolites, clays, and supported metal oxides, offer advantages in terms of easy separation, reusability, and reduced environmental impact. For example, copper(II) oxide nanoparticles have been used as a recyclable heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles. organic-chemistry.org Magnetic nanoparticles functionalized with sulfonic acid groups also serve as efficient and magnetically separable catalysts. ajchem-a.com

Homogeneous Catalysis: Homogeneous catalysts, such as metal complexes of palladium, copper, and ruthenium, are highly effective for various benzoxazole syntheses. ijpbs.com For instance, a combination of a Brønsted acid and copper(I) iodide (CuI) has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones. acs.org While offering high activity and selectivity, the separation of homogeneous catalysts from the reaction mixture can be challenging.

Green Chemistry-Oriented Synthetic Protocols

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign methods for benzoxazole synthesis. These approaches focus on the use of safer solvents (such as water or ethanol), reusable catalysts, and energy-efficient reaction conditions like microwave irradiation or ultrasound. jetir.org

One green approach involves the condensation of 2-aminophenol with carboxylic acids in ethanol (B145695) using ammonium (B1175870) chloride as a catalyst, offering mild reaction conditions and high yields. jetir.org The use of deep eutectic solvents as catalysts under microwave irradiation is another promising green synthetic route. mdpi.com Furthermore, solvent-free reactions catalyzed by solid acids or ionic liquids are gaining prominence as they minimize waste generation. acs.orgnih.gov

Stereoselective Synthesis of Chiral Benzoxazole Derivatives

While 5-Benzoxazolesulfonic acid, 2-methyl- is an achiral molecule, the benzoxazole scaffold is a common feature in many chiral ligands and biologically active compounds. Therefore, the development of stereoselective methods for the synthesis of chiral benzoxazole derivatives is an active area of research.

Asymmetric synthesis of chiral benzoxazoles often involves the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For example, chiral 2-aminophenols can be used to construct chiral benzoxazoles. Another strategy involves the asymmetric catalysis of reactions that form the benzoxazole ring or introduce a chiral center onto a pre-existing benzoxazole moiety.

Recent studies have explored the use of chiral catalysts in asymmetric reactions to produce enantiomerically enriched oxazoline (B21484) derivatives, a closely related class of heterocycles. These methodologies provide a foundation for developing similar strategies for chiral benzoxazoles. nih.gov The design of chiral ligands containing the benzoxazole framework is also crucial for their application in asymmetric catalysis.

Advanced Spectroscopic Characterization Techniques for 5 Benzoxazolesulfonic Acid, 2 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 5-Benzoxazolesulfonic acid, 2-methyl-. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete assignment of the proton and carbon signals can be achieved, confirming the connectivity and substitution pattern of the molecule.

The ¹H NMR spectrum of 5-Benzoxazolesulfonic acid, 2-methyl-, is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents on the benzoxazole (B165842) ring system, namely the electron-donating methyl group and the strongly electron-withdrawing sulfonic acid group.

The methyl protons at the 2-position are anticipated to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.6 ppm. The aromatic protons on the benzene (B151609) ring will present as a more complex pattern. The proton at position 7 (H-7) is expected to be a doublet, while the proton at position 6 (H-6) would likely appear as a doublet of doublets due to coupling with both H-4 and H-7. The proton at position 4 (H-4) is predicted to be a singlet or a narrowly split doublet. The introduction of the sulfonic acid group at position 5 significantly influences the chemical shifts of the adjacent protons (H-4 and H-6), causing them to shift downfield due to its deshielding effect.

Predicted ¹H NMR Chemical Shifts for 5-Benzoxazolesulfonic acid, 2-methyl-

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | ~2.6 | s (singlet) |

| H-4 | ~7.9 | d (doublet) |

| H-6 | ~7.8 | dd (doublet of doublets) |

| H-7 | ~7.5 | d (doublet) |

Note: Predicted values are based on the analysis of related benzoxazole structures and known substituent effects. Actual experimental values may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 5-Benzoxazolesulfonic acid, 2-methyl-, will give rise to a distinct signal. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms.

The carbon of the methyl group (C-CH₃) is expected to resonate at the highest field (lowest ppm value). The quaternary carbons, such as C-2, C-3a, C-5, and C-7a, will also have characteristic chemical shifts. The presence of the electronegative oxygen and nitrogen atoms in the oxazole (B20620) ring will cause the carbons within this ring (C-2, C-3a, C-7a) to be deshielded and appear at lower fields. The sulfonic acid group will have a significant deshielding effect on the carbon to which it is attached (C-5).

Predicted ¹³C NMR Chemical Shifts for 5-Benzoxazolesulfonic acid, 2-methyl-

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~14 |

| C-2 | ~165 |

| C-3a | ~152 |

| C-4 | ~122 |

| C-5 | ~140 |

| C-6 | ~125 |

| C-7 | ~112 |

| C-7a | ~142 |

Note: These are estimated chemical shifts. Precise assignments would require experimental data and are influenced by the solvent used.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For 5-Benzoxazolesulfonic acid, 2-methyl-, COSY would show correlations between the adjacent aromatic protons (e.g., between H-6 and H-7, and between H-6 and H-4), which is crucial for assigning their specific positions on the benzene ring. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This allows for the direct assignment of the carbon signal for each protonated carbon by identifying the cross-peak corresponding to its attached proton. For instance, the proton signal of the methyl group would correlate with the methyl carbon signal. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com HMBC is particularly powerful for identifying quaternary carbons and for piecing together the molecular structure. For example, the methyl protons would show a correlation to the C-2 carbon, confirming the position of the methyl group. researchgate.net

The collective data from these 2D NMR experiments provide a comprehensive and definitive structural elucidation of 5-Benzoxazolesulfonic acid, 2-methyl-. ipb.pt

While not directly applicable to 5-Benzoxazolesulfonic acid, 2-methyl-, it is worth noting that specialized NMR techniques can be invaluable for studying its derivatives. For instance, if a fluorinated analogue of this compound were synthesized, ¹⁹F-NMR spectroscopy would be an extremely sensitive and informative technique. The chemical shifts in ¹⁹F-NMR are highly sensitive to the electronic environment, which could provide detailed insights into the effects of substituents on the benzoxazole ring system.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy measures the vibrational energy of molecules and is a powerful tool for identifying the functional groups present.

The FTIR spectrum of 5-Benzoxazolesulfonic acid, 2-methyl-, is expected to show characteristic absorption bands for the various functional groups in the molecule. The presence of the sulfonic acid group will be particularly prominent.

Key expected vibrational frequencies include:

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3400-2400 cm⁻¹, characteristic of the hydroxyl group in the sulfonic acid.

C-H Stretch: Aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will be observed in the 2980-2850 cm⁻¹ region.

C=N Stretch: The stretching vibration of the carbon-nitrogen double bond in the oxazole ring is predicted to be in the 1650-1550 cm⁻¹ range.

C=C Stretch: Aromatic ring stretching vibrations will likely produce several bands in the 1600-1450 cm⁻¹ region.

S=O Stretch: The symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonic acid group are expected to give rise to strong absorption bands around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively.

C-O Stretch: The C-O stretching vibration within the oxazole ring is anticipated to be in the 1260-1000 cm⁻¹ region.

S-O Stretch: The S-O single bond stretch is expected around 900-700 cm⁻¹.

Predicted FTIR Absorption Bands for 5-Benzoxazolesulfonic acid, 2-methyl-

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Sulfonic Acid | O-H Stretch | 3400-2400 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100-3000 | Medium |

| Methyl C-H | C-H Stretch | 2980-2850 | Medium |

| Oxazole Ring | C=N Stretch | 1650-1550 | Medium to Strong |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium |

| Sulfonic Acid | S=O Asymmetric Stretch | 1250-1120 | Strong |

| Sulfonic Acid | S=O Symmetric Stretch | 1080-1010 | Strong |

| Oxazole Ring | C-O Stretch | 1260-1000 | Medium |

| Sulfonic Acid | S-O Stretch | 900-700 | Medium |

Note: These are characteristic frequency ranges and the exact peak positions can be influenced by the physical state of the sample and intermolecular interactions.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a fingerprint for its structural identification. For 2-methyl-1,3-benzoxazole-5-sulfonic acid, the Raman spectrum is expected to be characterized by vibrations from the benzoxazole ring, the methyl group, and the sulfonic acid group.

Key expected Raman shifts would include:

Benzoxazole ring vibrations: Aromatic C-C stretching modes typically appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations are expected above 3000 cm⁻¹. The C=N stretching of the oxazole ring should produce a distinct band, likely around 1600-1650 cm⁻¹.

Methyl group vibrations: Symmetric and asymmetric C-H stretching modes of the 2-methyl group would be observed in the 2850-3000 cm⁻¹ range.

Sulfonic acid group vibrations: The S=O stretching vibrations are strong Raman scatterers, typically appearing in the 1000-1200 cm⁻¹ region. The S-O stretch is expected around 700-800 cm⁻¹.

Surface-Enhanced Raman Spectroscopy (SERS) could significantly enhance the Raman signal, allowing for detection at much lower concentrations. When adsorbed onto a metallic nanoparticle surface (typically silver or gold), the vibrational modes of the molecule are amplified. The orientation of 2-methyl-1,3-benzoxazole-5-sulfonic acid on the metal surface would influence which peaks are most enhanced. It is plausible that the sulfonic acid group, being polar, would interact strongly with the metal surface, leading to a significant enhancement of its characteristic vibrational modes. This interaction could also lead to shifts in the peak positions compared to the standard Raman spectrum.

Table 1: Predicted Raman and SERS Vibrational Modes for 2-Methyl-1,3-benzoxazole-5-sulfonic acid

| Functional Group | Predicted Raman Shift (cm⁻¹) | Expected SERS Behavior |

| Aromatic C-H Stretch | 3000 - 3100 | Moderate enhancement |

| Methyl C-H Stretch | 2850 - 3000 | Moderate enhancement |

| Benzoxazole C=N Stretch | 1600 - 1650 | Strong enhancement |

| Aromatic C=C Stretch | 1400 - 1600 | Strong enhancement |

| S=O Stretch | 1000 - 1200 | Very strong enhancement, possible shift |

| S-O Stretch | 700 - 800 | Strong enhancement |

Electronic Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The benzoxazole core is the primary chromophore in 2-methyl-1,3-benzoxazole-5-sulfonic acid. Benzoxazole itself exhibits absorption bands in the near-UV region, typically associated with π-π* transitions. cdnsciencepub.com Studies on substituted benzoxazoles show that the position and intensity of these absorption maxima are sensitive to the nature and position of substituents. scielo.br

For 2-methyl-1,3-benzoxazole-5-sulfonic acid, the fused benzene and oxazole rings constitute a conjugated system. The presence of the methyl group (an auxochrome) and the sulfonic acid group are expected to cause shifts in the absorption bands compared to the parent benzoxazole molecule. A bathochromic (red) shift is anticipated due to the extension of conjugation and electronic effects of the substituents. The absorption spectrum in a solvent like ethanol (B145695) would likely show strong absorption bands in the range of 330-380 nm. scielo.br

Many benzoxazole derivatives are known to be fluorescent, a property that makes them useful in applications such as fluorescent probes and optical brighteners. periodikos.com.brperiodikos.com.bracs.org The fluorescence arises from the de-excitation of the molecule from its first excited singlet state to the ground state after absorbing UV radiation.

The fluorescence spectrum of 2-methyl-1,3-benzoxazole-5-sulfonic acid is expected to show an emission maximum at a longer wavelength than its absorption maximum (a phenomenon known as the Stokes shift). The quantum yield and the precise emission wavelength would be influenced by the solvent environment and the electronic nature of the substituents. The sulfonic acid group, being electron-withdrawing and polar, could significantly affect the fluorescence properties compared to non-sulfonated analogs. Some benzoxazole derivatives show environment-sensitive emission, which could also be a characteristic of this compound. periodikos.com.br

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For 2-methyl-1,3-benzoxazole-5-sulfonic acid (C₈H₇NO₄S), the exact mass is 213.0096 Da.

The fragmentation pattern in electron ionization (EI) mass spectrometry can be predicted based on the fragmentation of related structures like 2-methylbenzoxazole (B1214174) and aromatic sulfonic acids. researchgate.netnih.gov

Expected fragmentation pathways include:

Desulfonation: A common fragmentation pathway for aromatic sulfonic acids is the loss of SO₃ (80 Da) or SO₂ (64 Da). researchgate.netacs.org This would lead to a significant peak corresponding to the 2-methylbenzoxazole cation.

Loss of the Methyl Group: Cleavage of the methyl group (15 Da) from the parent ion or subsequent fragments is also a likely process.

Ring Fragmentation: The benzoxazole ring itself can fragment. For instance, 2-methylbenzoxazole shows a primary peak at m/z 133 (the molecular ion), with other fragments appearing at m/z 105 (loss of CO), 78, and 64. nih.gov

Table 2: Predicted Key Fragments in the Mass Spectrum of 2-Methyl-1,3-benzoxazole-5-sulfonic acid

| m/z | Predicted Fragment Ion | Plausible Origin |

| 213 | [C₈H₇NO₄S]⁺ | Molecular Ion (M⁺) |

| 133 | [C₈H₇NO]⁺ | M⁺ - SO₃ |

| 118 | [C₇H₄NO]⁺ | [C₈H₇NO]⁺ - CH₃ |

| 105 | [C₇H₅N]⁺ | [C₈H₇NO]⁺ - CO |

| 77 | [C₆H₅]⁺ | Fragmentation of the benzene ring |

| 64 | [SO₂]⁺ | Loss of SO₂ |

Advanced Analytical Techniques for Material Characterization (e.g., SEM, EDS)

Should 2-methyl-1,3-benzoxazole-5-sulfonic acid be analyzed in its solid state, Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) would provide valuable information on its material properties.

Scanning Electron Microscopy (SEM): SEM would be used to visualize the morphology of the compound's crystals or particles. This technique can reveal details about particle size, shape, and surface texture, which are important for material handling and processing.

Energy-Dispersive X-ray Spectroscopy (EDS): Performed in conjunction with SEM, EDS provides elemental analysis of the sample. An EDS spectrum for this compound would be expected to show distinct peaks corresponding to Carbon (C), Nitrogen (N), Oxygen (O), and Sulfur (S), confirming the elemental composition. The quantitative analysis could provide the relative atomic percentages of these elements, which can be compared to the theoretical values calculated from the molecular formula.

Pyrolysis Gas Chromatography/Mass Spectrometry (Py-GC/MS) in Complex Samples

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is an analytical technique used for the characterization of non-volatile materials. wikipedia.org The sample is thermally decomposed in an inert atmosphere, and the resulting smaller, volatile fragments are separated by gas chromatography and identified by mass spectrometry.

When subjected to Py-GC/MS, 2-methyl-1,3-benzoxazole-5-sulfonic acid would likely decompose into a series of characteristic products. The pyrolysis of benzoxazole-containing structures can yield compounds like 2-cyanophenol. uitm.edu.mycdnsciencepub.com The sulfonic acid group would likely decompose to release sulfur dioxide. Therefore, the resulting pyrogram would be expected to contain peaks for:

Sulfur dioxide (SO₂)

2-methylbenzoxazole

Phenol and substituted phenols

Benzonitrile and related compounds

Various aromatic hydrocarbons

This technique would be particularly useful for identifying the presence of 2-methyl-1,3-benzoxazole-5-sulfonic acid as a component in a complex mixture, such as a polymer or a dye formulation, by detecting its unique pyrolysis fingerprint. uitm.edu.my

Despite a comprehensive search for scholarly articles and computational chemistry data, specific theoretical investigations and quantum chemical calculations for the compound "5-Benzoxazolesulfonic acid, 2-methyl-" are not available in the public domain. General information regarding its chemical structure and properties is accessible, but detailed computational studies as outlined in the request could not be located.

Research in computational chemistry often focuses on molecules with specific applications or theoretical interest. While numerous studies have been conducted on related benzoxazole and benzimidazole (B57391) derivatives, the specific sulfonated compound has not been the subject of published theoretical analysis. Such an analysis would require dedicated computational resources to perform Density Functional Theory (DFT) calculations for geometry optimization, high-level ab initio methods for determining energetic and electronic properties, and further analysis of molecular orbitals, electron density distribution, and bonding characteristics.

Without access to the results of these specific computational chemistry studies, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline. The generation of data tables and in-depth research findings for the specified subsections is contingent on the availability of such dedicated research.

Therefore, the requested article on the "Computational Chemistry and Theoretical Investigations of 5-Benzoxazolesulfonic Acid, 2-Methyl-" cannot be generated at this time due to the absence of the necessary scientific data.

Computational Chemistry and Theoretical Investigations of 5 Benzoxazolesulfonic Acid, 2 Methyl

Global and Local Reactivity Descriptors

Electronegativity, Chemical Potential, Hardness, and Softness

For 5-Benzoxazolesulfonic acid, 2-methyl-, these values would be calculated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The following equations are used:

Electronegativity (χ): -(EHOMO + ELUMO) / 2

Chemical Potential (μ): -χ

Hardness (η): (ELUMO - EHOMO) / 2

Softness (S): 1 / η

Without specific computational studies, the exact values for 5-Benzoxazolesulfonic acid, 2-methyl- remain undetermined.

Table 1: Hypothetical Global Reactivity Descriptors for 5-Benzoxazolesulfonic acid, 2-methyl- (Note: These are example values and are not based on actual calculations for the specified compound.)

| Descriptor | Symbol | Formula | Hypothetical Value |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Value not available |

| Chemical Potential | μ | -χ | Value not available |

| Hardness | η | (ELUMO - EHOMO) / 2 | Value not available |

| Softness | S | 1 / η | Value not available |

Electrophilicity and Nucleophilicity Indices

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (Nu) measures its electron-donating capability. These are calculated as follows:

Electrophilicity Index (ω): μ² / (2η)

Nucleophilicity Index (Nu): EHOMO(Nucleophile) - EHOMO(Tetracyanoethylene)

The calculation of the nucleophilicity index requires a reference molecule, typically tetracyanoethylene (B109619) (TCE). No published studies provide these indices for 5-Benzoxazolesulfonic acid, 2-methyl-.

Fukui Functions for Site-Specific Reactivity Prediction

Fukui functions (f(r)) are local reactivity descriptors that indicate the most reactive sites within a molecule. researchgate.net They are used to predict where an electrophile or a nucleophile is most likely to attack. researchgate.net The condensed Fukui functions for an atom k are calculated for nucleophilic attack (fk+), electrophilic attack (fk-), and radical attack (fk0).

For 5-Benzoxazolesulfonic acid, 2-methyl-, one would expect the oxygen and nitrogen atoms of the benzoxazole (B165842) ring and the oxygen atoms of the sulfonic acid group to be potential sites for electrophilic attack, while certain carbon atoms in the aromatic rings might be susceptible to nucleophilic attack. However, without specific calculations, these are only general predictions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics simulations are powerful computational methods used to study the dynamic behavior of molecules over time. mdpi.comresearchgate.netnih.gov For 5-Benzoxazolesulfonic acid, 2-methyl-, MD simulations could provide valuable insights into its conformational flexibility, particularly the rotation of the sulfonic acid group, and its interactions with other molecules, such as solvents or biological macromolecules. Such simulations would involve defining a force field for the molecule and simulating its motion in a defined environment. This would allow for the exploration of its potential energy surface and the identification of stable conformations and significant intermolecular interactions, such as hydrogen bonding. To date, no such studies have been published for this specific compound.

Solvent Effects Modeling using Continuum and Explicit Solvation Models

The properties and reactivity of a molecule can be significantly influenced by the solvent. unn.edu.ng Computational models can account for these effects using either continuum or explicit solvation models. Continuum models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. Explicit solvation models involve including individual solvent molecules in the simulation box, providing a more detailed picture of solute-solvent interactions.

For 5-Benzoxazolesulfonic acid, 2-methyl-, a polar and protic molecule, solvent effects would be crucial to model accurately, especially in aqueous media. Modeling would allow for a more realistic prediction of its properties and reactivity in solution. However, the scientific literature currently lacks studies that have applied these models to 5-Benzoxazolesulfonic acid, 2-methyl-.

Chemical Reactivity and Mechanistic Studies of 5 Benzoxazolesulfonic Acid, 2 Methyl

Probing the Acidic Nature of the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) is a key functional group that defines the acidic character of 5-Benzoxazolesulfonic acid, 2-methyl-. Aromatic sulfonic acids are known to be strong acids, comparable in strength to mineral acids like sulfuric acid. Their high acidity stems from the stability of the resulting sulfonate anion (R-SO₃⁻) upon deprotonation. The negative charge on the sulfonate anion is effectively delocalized over the three oxygen atoms and the sulfur atom through resonance, which significantly stabilizes the conjugate base and thus favors the dissociation of the proton.

The acidic nature of this compound can be readily demonstrated by its reaction with bases to form sulfonate salts. For example, treatment with a strong base like sodium hydroxide (B78521) would result in the formation of sodium 2-methyl-5-benzoxazolesulfonate.

Table 1: Comparison of Acidity of Related Acids

| Compound | pKa |

| Benzoic Acid | 4.20 |

| Acetic Acid | 4.76 |

| Methanesulfonic Acid | -1.9 |

| p-Toluenesulfonic Acid | -2.8 |

This table provides context for the expected acidity of 5-Benzoxazolesulfonic acid, 2-methyl- by comparing it with other common organic and sulfonic acids.

Reactions of the Benzoxazole (B165842) Heterocycle

The benzoxazole ring system in 5-Benzoxazolesulfonic acid, 2-methyl- is a fused aromatic heterocycle, which imparts a unique reactivity profile to the molecule. It can participate in both electrophilic substitution reactions on the benzene (B151609) ring and nucleophilic attack, which can potentially lead to ring-opening.

Potential electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) onto the aromatic ring, usually with a Lewis acid catalyst.

Sulfonation: Introduction of another sulfonic acid group, which would be challenging due to the already present deactivating sulfonic acid group.

Detailed research findings on specific electrophilic substitution reactions for 5-Benzoxazolesulfonic acid, 2-methyl- are not extensively documented. However, the general principles of electrophilic aromatic substitution suggest that the reaction would be slower than on an unsubstituted benzene ring due to the deactivating nature of the sulfonic acid group. The position of substitution would be influenced by both the sulfonic acid and the benzoxazole ring system.

The benzoxazole ring, particularly the oxazole (B20620) part, can be susceptible to nucleophilic attack, which can lead to the opening of the heterocyclic ring. The C2 carbon of the oxazole ring is a potential site for nucleophilic attack due to the electronegativity of the adjacent oxygen and nitrogen atoms.

Various nucleophiles can potentially induce ring-opening under specific conditions. These reactions are often catalyzed by acids or bases and can lead to the formation of 2-aminophenol (B121084) derivatives. For instance, harsh reaction conditions such as strong acids or bases at elevated temperatures could promote the hydrolysis of the benzoxazole ring.

Mechanistic studies on the ring-opening of substituted benzoxazoles have shown that the reaction pathway is highly dependent on the nature of the nucleophile and the reaction conditions. While specific studies on 2-methyl-5-benzoxazolesulfonic acid are limited, the general reactivity pattern of benzoxazoles suggests that such transformations are plausible.

Derivatization of the Sulfonic Acid Group

The sulfonic acid group of 5-Benzoxazolesulfonic acid, 2-methyl- is a versatile functional handle that can be converted into several important derivatives, including sulfonate salts, esters, sulfonyl chlorides, and sulfonamides.

Sulfonate Salts: As a strong acid, 2-methyl-5-benzoxazolesulfonic acid readily reacts with inorganic bases (e.g., NaOH, KOH, CaCO₃) and organic bases (e.g., amines) to form the corresponding sulfonate salts. These salts are typically water-soluble crystalline solids. The formation of a salt can be represented by the following general reaction:

R-SO₃H + B → R-SO₃⁻ BH⁺

where R is the 2-methyl-5-benzoxazole group and B is a base.

Sulfonate Esters: Sulfonic acid esters can be synthesized from the sulfonic acid. A common method involves the reaction of the corresponding sulfonyl chloride with an alcohol in the presence of a base. Alternatively, direct esterification of the sulfonic acid with an alcohol can be achieved using dehydrating agents.

Table 2: General Methods for Sulfonate Ester Synthesis from Aryl Sulfonic Acids

| Reagent 1 | Reagent 2 | Product | General Conditions |

| Aryl Sulfonyl Chloride | Alcohol/Phenol | Aryl Sulfonate Ester | Presence of a base (e.g., pyridine, triethylamine) |

| Aryl Sulfonic Acid | Alcohol | Aryl Sulfonate Ester | Dehydrating agent (e.g., DCC) or azeotropic removal of water |

Sulfonyl Chlorides: The conversion of the sulfonic acid to the corresponding sulfonyl chloride is a crucial step for the synthesis of other derivatives like sulfonamides and sulfonate esters. This transformation is typically achieved by treating the sulfonic acid or its sodium salt with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

R-SO₃H + SOCl₂ → R-SO₂Cl + SO₂ + HCl

The resulting 2-methyl-5-benzoxazolesulfonyl chloride would be a reactive intermediate.

Sulfonamides: Sulfonamides are synthesized by the reaction of a sulfonyl chloride with a primary or secondary amine. This is a nucleophilic acyl substitution-type reaction where the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. A base is typically added to neutralize the HCl byproduct.

R-SO₂Cl + 2 R'NH₂ → R-SO₂NHR' + R'NH₃⁺Cl⁻

A wide variety of sulfonamides can be prepared by varying the amine component.

Table 3: General Synthesis of Sulfonamides from Aryl Sulfonyl Chlorides

| Aryl Sulfonyl Chloride | Amine | Product | Typical Base |

| R-SO₂Cl | Primary Amine (R'NH₂) | R-SO₂NHR' | Pyridine, Triethylamine |

| R-SO₂Cl | Secondary Amine (R'₂NH) | R-SO₂NR'₂ | Pyridine, Triethylamine |

Functional Group Interconversions at the 2-Methyl Position

The 2-methyl group of 5-Benzoxazolesulfonic acid, 2-methyl-, being attached to a carbon atom flanked by nitrogen and oxygen within the heterocyclic ring, exhibits enhanced acidity compared to a simple alkyl group on a benzene ring. This facilitates a range of functional group interconversions, most notably condensation reactions.

Condensation Reactions: The most well-documented reactions involving the 2-methyl group of benzoxazoles are condensation reactions with aromatic aldehydes. These reactions, typically carried out in the presence of a base, lead to the formation of 2-styrylbenzoxazole (B8653335) derivatives. The base abstracts a proton from the methyl group, generating a reactive carbanion that then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the styryl product. While specific studies on the sulfonic acid derivative are limited, the general reaction for 2-methylbenzoxazole (B1214174) is as follows:

Reaction Scheme: 2-methylbenzoxazole + Aromatic Aldehyde → 2-Styrylbenzoxazole + H₂O

The reaction can be catalyzed by various bases, such as potassium methoxide (B1231860) or potassium t-butoxide, and can also be facilitated by catalysts like boric acid at high temperatures. The presence of the electron-withdrawing sulfonic acid group at the 5-position is expected to increase the acidity of the 2-methyl protons, potentially facilitating the initial deprotonation step.

Oxidation: The 2-methyl group can be oxidized to a formyl group (aldehyde) or a carboxyl group (carboxylic acid). While specific conditions for 5-Benzoxazolesulfonic acid, 2-methyl- are not extensively reported, analogous reactions on similar heterocyclic systems suggest that oxidizing agents like selenium dioxide or potassium permanganate (B83412) could be employed. For instance, the oxidation of 2-methylbenzothiazole (B86508) by OH radicals in the gas phase has been shown to yield the corresponding aldehyde.

Halogenation: Direct halogenation of the 2-methyl group can be challenging. However, functionalization can be achieved through radical halogenation under appropriate conditions, such as using N-bromosuccinimide (NBS) with a radical initiator. The resulting 2-(halomethyl)benzoxazole is a versatile intermediate for further nucleophilic substitution reactions.

Deuterium Exchange: Studies on 2-methylbenzoxazole have shown that it can undergo protium-deuterium exchange at the methyl group in neutral D₂O at elevated temperatures. cdnsciencepub.com This further confirms the acidity of the methyl protons. The rate of this exchange can provide insights into the kinetic acidity of the C-H bonds.

Below is a table summarizing potential functional group interconversions at the 2-methyl position based on the reactivity of analogous 2-methyl azaarenes.

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Condensation | Aromatic aldehydes, Base (e.g., KOtBu) | Styryl |

| Oxidation | Oxidizing agents (e.g., SeO₂, KMnO₄) | Formyl, Carboxyl |

| Halogenation | Radical halogenating agents (e.g., NBS) | Halomethyl |

| Deuterium Exchange | D₂O, heat | Deuterated methyl |

Reaction Kinetics and Thermodynamic Considerations

Detailed kinetic and thermodynamic data for reactions involving 5-Benzoxazolesulfonic acid, 2-methyl- are not widely available. However, general principles and data from related compounds can provide valuable insights.

Acidity of the Methyl Group: The rate-determining step is often the initial deprotonation of the methyl group. The presence of the electron-withdrawing sulfonic acid group in 5-Benzoxazolesulfonic acid, 2-methyl- is expected to increase the acidity of the methyl protons, thereby potentially increasing the reaction rate compared to unsubstituted 2-methylbenzoxazole.

Nature of the Aldehyde: Aldehydes with electron-withdrawing substituents on the aromatic ring are generally more electrophilic and react faster.

Base Strength and Concentration: A stronger base will lead to a higher concentration of the reactive carbanion, thus increasing the reaction rate.

Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate.

Studies on the hydrolysis of benzoxazole and 2-methylbenzoxazole have shown a dependency of the hydrolysis rate on the pH of the medium. researchgate.net

Thermodynamic Considerations: Thermodynamic data for the parent benzoxazole molecule have been determined through combustion calorimetry and other experimental methods. These data provide a baseline for understanding the stability of the benzoxazole ring system.

| Compound | Standard Molar Enthalpy of Formation (gas, 298.15 K) | Standard Molar Entropy (gas, 298.15 K) | Standard Molar Gibbs Energy of Formation (gas, 298.15 K) |

| Benzoxazole | Data not available in search results | Data not available in search results | Data not available in search results |

Proposed Reaction Mechanisms and Transition State Analysis

The mechanisms of reactions at the 2-methyl position of 5-Benzoxazolesulfonic acid, 2-methyl- can be inferred from studies on related heterocyclic systems. Computational chemistry provides a powerful tool for elucidating these mechanisms and analyzing the corresponding transition states.

Mechanism of Condensation Reactions: The condensation of 2-methylbenzoxazoles with aldehydes is proposed to proceed through the following steps:

Deprotonation: A base abstracts a proton from the 2-methyl group to form a resonance-stabilized carbanion. The negative charge is delocalized into the benzoxazole ring system.

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by the solvent or the conjugate acid of the base to form a β-hydroxy adduct.

Dehydration: Under the reaction conditions, the β-hydroxy adduct undergoes dehydration to form the final styrylbenzoxazole product. This step is often facilitated by heating.

The transition state for the nucleophilic attack of the carbanion on the aldehyde would involve the formation of a new carbon-carbon bond. Computational studies on similar reactions can provide information on the geometry and energy of this transition state.

Computational Studies and Transition State Analysis: While specific transition state calculations for reactions of 5-Benzoxazolesulfonic acid, 2-methyl- are not available, computational methods like Density Functional Theory (DFT) are widely used to study reaction mechanisms in organic chemistry. Such studies can:

Determine Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, the most likely reaction pathway can be determined.

Analyze Transition State Structures: The geometry of the transition state provides insights into the bonding changes occurring during the rate-determining step. For example, in the condensation reaction, the C-C bond formation and the changes in hybridization at the reacting centers can be visualized.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is directly related to the reaction rate.

Evaluate Substituent Effects: Computational models can be used to predict how substituents, such as the 5-sulfonic acid group, influence the electronic structure and reactivity of the molecule, and consequently the energies of transition states.

For complex reactions, automated multireference calculations can be employed to accurately describe multiconfigurational transition states and intermediates. uchicago.edu Such approaches are crucial for obtaining reliable predictions of organic reactivity.

Applications in Advanced Chemical Synthesis and Materials Science

Catalytic Applications

The presence of a Brønsted acidic sulfonic acid group and a heterocyclic benzoxazole (B165842) moiety suggests that 5-Benzoxazolesulfonic acid, 2-methyl- could theoretically be employed in several catalytic contexts.

Organocatalysis and Brønsted Acid Catalysis in Organic Synthesis

Organic molecules that can act as catalysts, known as organocatalysts, are of significant interest in modern organic synthesis. Compounds containing sulfonic acid groups are well-established as strong Brønsted acid catalysts. They facilitate a wide range of organic transformations by protonating substrates, thereby activating them towards nucleophilic attack. Such reactions include esterifications, acetalizations, and various condensation reactions.

Ligand Design in Metal-Catalyzed Transformations (e.g., Heck Reactions, Asymmetric Catalysis)

The benzoxazole core of 5-Benzoxazolesulfonic acid, 2-methyl- contains nitrogen and oxygen atoms with lone pairs of electrons, which could potentially coordinate to a metal center, making it a candidate for ligand design. Ligands are crucial in metal-catalyzed reactions as they modulate the metal's electronic properties, steric environment, and ultimately, the catalyst's activity and selectivity.

Transformations such as the Heck reaction, a cornerstone of carbon-carbon bond formation, and various asymmetric catalytic processes rely heavily on the design of sophisticated ligands. However, there is no specific research in published literature that describes the synthesis or application of 5-Benzoxazolesulfonic acid, 2-methyl- as a ligand in any metal-catalyzed reactions. The electronic and steric properties it would confer upon a metal center remain unexplored.

Components in Solid Acid Catalysts and Ion-Exchange Resins

Solid acid catalysts are advantageous for industrial processes as they are easily separated from reaction mixtures, reducing waste and simplifying product purification. These catalysts are often prepared by immobilizing acidic functional groups, such as sulfonic acids, onto a solid support. Similarly, ion-exchange resins frequently utilize sulfonic acid groups to exchange cations.

Theoretically, 5-Benzoxazolesulfonic acid, 2-methyl- could be incorporated into a polymer matrix or grafted onto a solid support like silica (B1680970) or polystyrene to create a solid acid catalyst or an ion-exchange resin. The benzoxazole unit might influence the catalyst's thermal stability, porosity, and interactions with substrates. Despite this potential, there are no documented instances of 5-Benzoxazolesulfonic acid, 2-methyl- being used in the formulation of such materials.

Development of Functional Materials

The unique combination of a heterocyclic aromatic system and a sulfonic acid group in 5-Benzoxazolesulfonic acid, 2-methyl- suggests its potential as a building block for functional materials with specific optical or chemical properties.

Fluorescent Probes and Optical Sensing Materials

Benzoxazole derivatives are known to form the core of many fluorescent compounds. The extended π-conjugated system of the benzoxazole ring can absorb and emit light, and modifications to the ring system can tune these photophysical properties. The introduction of a sulfonic acid group could enhance water solubility, a desirable feature for fluorescent probes used in biological or environmental sensing.

These probes can be designed to respond to specific analytes or changes in their environment (e.g., pH, metal ions) with a change in their fluorescence. While the potential for 5-Benzoxazolesulfonic acid, 2-methyl- to serve as a platform for such materials is recognizable, there is a lack of specific research demonstrating its use in the development of fluorescent probes or optical sensing materials.

Precursors for Dyes and Colorants

Aromatic sulfonic acids are common intermediates in the synthesis of dyes and pigments. The sulfonic acid group imparts water solubility, which is crucial for the application of many textile dyes. The general synthetic route to many azo dyes, a large and commercially important class of colorants, involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound.

While 5-Benzoxazolesulfonic acid, 2-methyl- is not an amine itself, it could potentially be derived from a precursor that is, or be used in other classes of dyes. However, a review of the literature does not yield specific examples of 5-Benzoxazolesulfonic acid, 2-methyl- being utilized as a precursor for the synthesis of dyes or colorants. The color and dyeing properties that might arise from its structural scaffold have not been reported.

Integration into Polymeric Materials and Degradable Systems

While direct studies detailing the incorporation of 5-Benzoxazolesulfonic acid, 2-methyl- into polymeric materials are not extensively documented in publicly available research, the functional groups present on the molecule suggest its potential utility in this field. The sulfonic acid group, in particular, is known to impart unique properties to polymers.

The introduction of sulfonic acid moieties into polymer backbones can significantly influence their physical and chemical characteristics. For instance, sulfonation is a common strategy to enhance the hydrophilicity and ion-exchange capacity of polymers. This approach is widely used in the development of proton exchange membranes for fuel cells. Aromatic polymers are often sulfonated to create materials with high proton conductivity and good mechanical and chemical stability. jocpr.com

Furthermore, the incorporation of sulfonic acid groups can play a role in the design of degradable polymeric systems. mdpi.com While many biodegradable polymers are based on aliphatic polyesters, the introduction of functional groups can tailor their degradation rates and surface properties. mdpi.comnih.govpolysciences.comnih.govresearchgate.netmdpi.commdpi.com For example, the presence of acidic groups can catalyze the hydrolysis of ester bonds, thereby accelerating the degradation process. nih.gov Research has shown that ion-containing long-chain polyesters with sulfonic acid groups exhibit a higher susceptibility to water uptake and abiotic degradation. nih.gov This suggests that a monomer like 5-Benzoxazolesulfonic acid, 2-methyl- could potentially be copolymerized to introduce both aromatic rigidity and a catalytically active site for degradation.

Biodegradable polymers are crucial for various biomedical applications, including drug delivery and tissue engineering. nih.govnih.gov The functionalization of these polymers is key to enhancing their performance. researchgate.net While direct evidence is sparse for this specific benzoxazole derivative, the principle of incorporating functional monomers to achieve desired properties is well-established in polymer science.

Table 1: Potential Effects of Integrating Sulfonated Benzoxazole Moieties into Polymers

| Property | Potential Enhancement | Rationale |

| Hydrophilicity | Increased | The sulfonic acid group is highly polar and can interact with water molecules. |

| Ion-Exchange Capacity | Introduced/Increased | The sulfonic acid group can participate in ion-exchange processes. |

| Degradability | Potentially Accelerated | The acidic nature of the sulfonic acid group can catalyze hydrolytic degradation of ester linkages in the polymer backbone. nih.gov |

| Thermal Stability | Potentially Increased | The rigid aromatic benzoxazole core could enhance the thermal resistance of the polymer. |

| Mechanical Strength | Potentially Modified | The introduction of a rigid aromatic group can affect the polymer's tensile strength and modulus. |

Photochromic Materials Research

Photochromic materials, which undergo a reversible change in color upon exposure to light, are a significant area of materials science research. nih.govrug.nlnih.gov While the benzoxazole scaffold is a component of some fluorescent and photoactive molecules, there is limited specific research on the photochromic properties of 5-Benzoxazolesulfonic acid, 2-methyl-. core.ac.ukrsc.orgperiodikos.com.br

However, studies on related benzoxazole derivatives offer insights into their potential in this area. For instance, certain 2-(2'-hydroxyphenyl)benzoxazole derivatives are known to exhibit photochromic behavior. researchgate.net The photochemical properties of styrylbenzazole compounds have also been evaluated, demonstrating their ability to act as photoswitches. diva-portal.org The development of photoresponsive fluorescent materials has also been explored using benzoheterocycles, which could include benzoxazole derivatives, based on intermolecular [2+2] photocycloaddition reactions. rsc.org

The research in this field is focused on creating molecules that can be integrated into various materials for applications such as optical data storage, smart windows, and molecular switches. nih.gov The specific contribution of a sulfonic acid group at the 5-position and a methyl group at the 2-position to the photochromic behavior of a benzoxazole core would require dedicated investigation.

Role as Synthetic Building Blocks and Intermediates for Fine Chemicals

The benzoxazole ring is a privileged scaffold in medicinal and agricultural chemistry due to its presence in a wide range of biologically active compounds. jocpr.comtandfonline.commdpi.comnih.govnih.gov Consequently, substituted benzoxazoles are valuable building blocks for the synthesis of more complex molecules. 5-Benzoxazolesulfonic acid, 2-methyl- can serve as a versatile intermediate in the production of various fine chemicals, including dyes and agrochemicals.

In the field of agrochemicals, benzoxazole derivatives have been developed as herbicides, fungicides, and insecticides. mdpi.comnih.govresearchgate.net The synthesis of these complex molecules often relies on the availability of functionalized benzoxazole precursors. The sulfonic acid group of 5-Benzoxazolesulfonic acid, 2-methyl- could be converted to other functional groups, such as sulfonyl chlorides or sulfonamides, which are common moieties in bioactive molecules.

Table 2: Potential Applications of 5-Benzoxazolesulfonic acid, 2-methyl- as a Synthetic Intermediate

| Class of Fine Chemical | Potential Role of 5-Benzoxazolesulfonic acid, 2-methyl- | Key Functional Group |

| Azo Dyes | As a coupling component or diazo component precursor. | Sulfonic acid group for solubility and fiber affinity. |

| Agrochemicals | As a scaffold for the synthesis of herbicides, fungicides, or insecticides. mdpi.comnih.gov | Benzoxazole core and functionalizable sulfonic acid group. |

| Pharmaceuticals | As a starting material for the synthesis of biologically active molecules. | Benzoxazole scaffold, a known pharmacophore. |

Green Solvent Applications and Reaction Media Development

The principles of green chemistry encourage the use of environmentally benign solvents and reaction conditions. rsc.orgorganic-chemistry.orgresearchgate.netajgreenchem.comrsc.org While 5-Benzoxazolesulfonic acid, 2-methyl- is a solid at room temperature and therefore not a solvent in the traditional sense, its acidic properties and potential to form ionic liquids suggest its relevance in the development of greener chemical processes.

Sulfonic acids are known to be effective acid catalysts in a variety of organic reactions, often replacing more corrosive and hazardous mineral acids. patsnap.comcapitalresin.com They can be used in esterification, alkylation, and other acid-catalyzed transformations. rsc.org Solid acid catalysts, including sulfonic acid-functionalized materials, are particularly attractive as they can be easily separated from the reaction mixture and potentially reused, minimizing waste. researchgate.netmdpi.com The catalytic potential of 5-Benzoxazolesulfonic acid, 2-methyl- in such reactions is an area for potential investigation.

Furthermore, the development of task-specific ionic liquids is a key area of green chemistry research. organic-chemistry.orggoogle.com Ionic liquids are salts with low melting points that can be used as non-volatile and often recyclable reaction media. Brønsted acidic ionic liquids, which incorporate a sulfonic acid group, have been successfully used as both solvents and catalysts for the synthesis of benzoxazoles themselves. organic-chemistry.org This suggests the possibility of designing ionic liquids based on the 5-benzoxazolesulfonate anion, which could offer unique properties as reaction media for various chemical transformations.

The use of water as a reaction medium is another cornerstone of green chemistry. rsc.org The high water solubility of 5-Benzoxazolesulfonic acid, 2-methyl- due to its sulfonic acid group makes it compatible with aqueous reaction systems, where it could potentially act as a water-soluble catalyst or intermediate.

Interactions with Biological Macromolecules and Systems Mechanistic Studies

Enzyme Inhibition and Modulation Studies

While the broader class of benzoxazole (B165842) derivatives has been investigated for various biological activities, specific data on the enzyme inhibition profile of 5-Benzoxazolesulfonic acid, 2-methyl- is limited. General findings for related structures, however, can provide a basis for potential areas of investigation.

Investigation of Enzyme Binding Mechanisms (e.g., PARP-2, Carbonic Anhydrase)

Specific experimental studies detailing the binding mechanism of 5-Benzoxazolesulfonic acid, 2-methyl- with Poly (ADP-ribose) polymerase 2 (PARP-2) or Carbonic Anhydrase (CA) are not extensively documented in publicly available literature. PARP inhibitors are crucial in cancer therapy, often targeting the NAD⁺ binding site of the enzyme. nih.gov Carbonic anhydrase inhibitors, typically containing a sulfonamide group, bind to the zinc ion within the enzyme's active site to block its catalytic activity. nih.govmdpi.com Given the sulfonic acid group on the benzoxazole scaffold, investigating its potential interaction with the active sites of metalloenzymes like carbonic anhydrase could be a plausible research direction. However, without direct experimental evidence, any proposed binding mechanism remains speculative.

Kinetic Characterization of Enzyme Inhibition

Detailed kinetic studies providing inhibitory constants such as IC₅₀ or Kᵢ values for 5-Benzoxazolesulfonic acid, 2-methyl- against specific enzymes are not currently available in the scientific literature. Such characterization is essential to quantify the potency and efficacy of a compound as an enzyme inhibitor and would be a necessary step in its evaluation as a potential therapeutic agent or research tool.

Ligand-Protein Interaction Analysis (e.g., using computational docking, biophysical methods)

Computational and biophysical methods are powerful tools for elucidating the interactions between a ligand and its protein target. nih.gov Molecular docking simulations can predict the binding conformation and affinity of a small molecule within a protein's active site. mdpi.comresearchgate.netnih.govnih.govmdpi.com Biophysical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography, provide experimental validation of these interactions at an atomic level. nih.gov

To date, there are no specific published studies that utilize these methods to analyze the interaction between 5-Benzoxazolesulfonic acid, 2-methyl- and specific protein targets. Such investigations would be critical to identify potential biological targets and understand the structural basis of its activity.

Exploration as Biomolecular Probes for Cellular and Biochemical Research

Biomolecular probes are essential tools for studying biological processes within cells and biochemical assays. The structural features of 5-Benzoxazolesulfonic acid, 2-methyl- have not been explicitly explored for this purpose in published research. The development of this compound as a probe would require functionalization, for example, with fluorescent tags or reactive groups, to enable the detection and study of its interactions in a biological context.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of lead compounds. nih.govresearchgate.neticm.edu.pl These studies involve systematically modifying the chemical structure of a molecule and assessing how these changes affect its biological activity. For the benzoxazole class of compounds, SAR studies have been conducted in various therapeutic areas, revealing how different substituents on the benzoxazole ring influence activity. nih.govresearchgate.net However, specific SAR studies centered on 5-Benzoxazolesulfonic acid, 2-methyl-, which would provide mechanistic insights by systematically altering the methyl and sulfonic acid groups, have not been reported.

Synergistic Catalysis in Biological Systems (e.g., enzyme-photoredox catalysis)

The involvement of 5-Benzoxazolesulfonic acid, 2-methyl- in synergistic catalysis, such as combined enzyme and photoredox catalysis within a biological system, is an advanced area of research for which no studies currently exist. This field explores how small molecules can participate in novel catalytic cycles in concert with biological macromolecules, and represents a potential, though unexplored, avenue for future research.

Future Research Directions and Emerging Trends

Rational Design of Next-Generation Sulfonated Benzoxazole (B165842) Derivatives